N-Benzyl-5-methyl-2,4-dinitroaniline
Description
N-Benzyl-5-methyl-2,4-dinitroaniline is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, a methyl group at position 5, and a benzyl group attached to the nitrogen atom.
Properties
CAS No. |
67419-82-3 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-benzyl-5-methyl-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N3O4/c1-10-7-12(15-9-11-5-3-2-4-6-11)14(17(20)21)8-13(10)16(18)19/h2-8,15H,9H2,1H3 |
InChI Key |
MZSTVLNWCMBQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-methyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by benzylation. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia to form 2,4-dinitroaniline, which is then benzylated using benzyl chloride under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-methyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-5-methyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-Benzyl-5-methyl-2,4-dinitroaniline involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or receptors, affecting cellular pathways and functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
- N-Methyl-2,4-dinitroaniline (CAS 2044-88-4)
- 6-Chloro-2,4-dinitroaniline (CAS 3531-19-9)
- N-Methoxy-2,4-dinitroaniline (pKa ~9.2)
Table 1: Substituent Effects on Properties
Acidity and Reactivity
- N-Methoxy derivatives exhibit acidic protons on the methoxyamino group (pKa 5.2–9.2), enabling pH-sensitive color changes . In contrast, this compound lacks an acidic N–H proton due to full N-substitution, rendering it inert to similar protonation/deprotonation reactions.
Solubility and Lipophilicity
- N-Benzyl and 5-methyl groups increase lipophilicity, likely reducing water solubility compared to N-Methyl-2,4-dinitroaniline or 6-Chloro-2,4-dinitroaniline . This property may favor applications in organic solvents or hydrophobic matrices.
- 6-Chloro-2,4-dinitroaniline ’s electron-withdrawing Cl substituent may improve solubility in polar aprotic solvents .
Toxicity and Environmental Impact
- 6-Chloro-2,4-dinitroaniline is reported to exhibit aquatic toxicity, a common trait among nitroaromatics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Benzyl-5-methyl-2,4-dinitroaniline?
- Methodological Answer : The synthesis of nitroaniline derivatives typically involves sequential nitration, alkylation, and substitution reactions. For example, chlorinated analogs like 6-chloro-2,4-dinitroaniline are synthesized via chlorination of 2,4-dinitroaniline using sodium hypochlorite (NaClO) under acidic conditions (45–50°C, 12 h reaction time), achieving yields >94% . Adapting this protocol, benzyl and methyl groups can be introduced via nucleophilic substitution or reductive alkylation. Key parameters include stoichiometric ratios (e.g., 1:1.5:4.5 for substrate:NaClO:HCl) and controlled temperature to minimize side reactions.
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) characterize the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving steric effects caused by bulky substituents. For example, in N,N-diethyl-2,4-dinitroaniline, angular parameters and shielding constants (e.g., Δδ = +1.2 ppm for C(1)) reveal steric hindrance and resonance interactions between the nitro groups and amine lone pairs . NMR can corroborate electronic effects: deshielding of aromatic protons adjacent to nitro groups and splitting patterns for benzyl/methyl substituents.
Q. What are the solubility and stability profiles of this compound under varying pH and temperature?
- Methodological Answer : Nitroaromatic compounds generally exhibit low solubility in polar solvents but dissolve in DMSO or DMF. Stability tests should assess decomposition under UV light (via HPLC monitoring) and thermal degradation (TGA/DSC). For analogs like 6-bromo-2,4-dinitroaniline, stability in acidic/basic conditions is pH-dependent, with hydrolysis risks above pH 9 .
Advanced Research Questions
Q. How do substituents (e.g., benzyl, methyl) influence the electronic and steric properties of 2,4-dinitroaniline derivatives?
- Methodological Answer : Substituents alter resonance and steric effects. For instance, bulky benzyl groups reduce π-conjugation between the amine and aromatic ring due to restricted rotation, as seen in N,N-diisopropyl-2,4-dinitroaniline (Δδ = +0.7 ppm for C(1)) . Methyl groups at the 5-position may enhance electron-withdrawing effects, increasing nitro group reactivity. Computational studies (DFT) can quantify charge distribution and HOMO-LUMO gaps.
Q. What mechanistic insights explain the reactivity of this compound in azo dye synthesis?
- Methodological Answer : Azo coupling involves diazotization of the amine group followed by electrophilic substitution. For 2,4-dinitroaniline derivatives, the electron-deficient aromatic ring directs coupling to meta/para positions. For example, 2,4-dinitroaniline reacts with 3-amino-5-methylpyrazole to form azo dyes via diazonium intermediates under acidic conditions (0–5°C, NaNO₂/HCl) . Kinetic studies (UV-Vis monitoring) can optimize reaction rates and yields.
Q. How can derivatization techniques enhance the detection of this compound in environmental or biological samples?
- Methodological Answer : Derivatization with MDNPH (1-methyl-1-(2,4-dinitro)-phenylhydrazine) converts carbonyl-containing metabolites into hydrazones for GC-ECD or LC-MS detection . For nitroanilines, pre-column derivatization with fluorogenic agents (e.g., dansyl chloride) improves sensitivity in HPLC-fluorescence assays. Recovery rates and limits of detection (LOD) should be validated via spiked matrix studies.
Q. What role does this compound play in materials science, particularly in polymer or dye applications?
- Methodological Answer : As a precursor for polyester dyes, nitroanilines undergo bromination/chlorination (e.g., using HBr-H₂O₂ or NBS-DMF) to introduce halogens for enhanced lightfastness . In polymers, the nitro groups act as electron acceptors in charge-transfer complexes. Applications in optoelectronics require spectral tuning via substituent modification (e.g., replacing methyl with electron-donating groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
